Bienvenue dans la boutique en ligne BenchChem!

5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide

Factor Xa Inhibition Anticoagulation Structure-Activity Relationship

5-Chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide is a synthetic small molecule belonging to the chlorothiophene-isoxazole carboxamide class. Its core structure, characterized by a 5-chlorothiophene-2-carboxamide linked via a propyl chain to an isoxazole ring, is a recognized pharmacophore for direct Factor Xa (FXa) inhibition, a key target in antithrombotic therapy.

Molecular Formula C11H11ClN2O2S
Molecular Weight 270.73
CAS No. 1903393-26-9
Cat. No. B2379770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide
CAS1903393-26-9
Molecular FormulaC11H11ClN2O2S
Molecular Weight270.73
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)C(=O)NCCCC2=CON=C2
InChIInChI=1S/C11H11ClN2O2S/c12-10-4-3-9(17-10)11(15)13-5-1-2-8-6-14-16-7-8/h3-4,6-7H,1-2,5H2,(H,13,15)
InChIKeyGXYQLWUYTLIBIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide (CAS 1903393-26-9): A Chlorothiophene-Isoxazole Carboxamide for Coagulation Research


5-Chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide is a synthetic small molecule belonging to the chlorothiophene-isoxazole carboxamide class [1]. Its core structure, characterized by a 5-chlorothiophene-2-carboxamide linked via a propyl chain to an isoxazole ring, is a recognized pharmacophore for direct Factor Xa (FXa) inhibition, a key target in antithrombotic therapy [2]. This compound serves as a structurally simplified analog of the drug rivaroxaban, retaining the critical chlorothiophene S1 binding motif but replacing the complex oxazolidinone moiety with a flexible propyl-isoxazole tail.

Why Procuring Exact 5-Chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide Matters for FXa Research


Generic substitution within the chlorothiophene-isoxazole class is not feasible due to extreme sensitivity of the FXa binding pocket to the linker and terminal heterocycle. The specific propyl chain length and isoxazole regioisomerism of this compound dictate the orientation of the chlorothiophene within the S1 subsite, a critical interaction for potency and selectivity [1]. Changing the isoxazole to an oxazole, altering the linker length, or substituting the chlorine atom on the thiophene are known from rivaroxaban SAR studies to drastically reduce or abolish target binding [2]. Therefore, this exact compound's architecture is essential for maintaining the neutral ligand interaction profile that allows for the combination of high potency and good oral bioavailability, a hallmark of successful FXa inhibitors [3].

Quantitative Evidence Guide: 5-Chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide for Factor Xa Inhibition


Factor Xa Inhibitory Potency vs. Rivaroxaban Pharmacophore Standard

As a direct analog in the chlorothiophene class patented for FXa inhibition, this compound's core motif is predicted to exhibit a Ki value within the nanomolar range, benchmarked against rivaroxaban's Ki of 0.4 nM for human FXa [1]. The conservation of the 5-chlorothiophene S1 binding element suggests a similarly high binding affinity, though the simplified isoxazole tail may modulate selectivity versus related serine proteases like thrombin [2].

Factor Xa Inhibition Anticoagulation Structure-Activity Relationship

Structural Differentiation from Rivaroxaban: Linker Flexibility and Molecular Weight

This compound (MW = 270.73 g/mol) is significantly smaller and more flexible than rivaroxaban (MW = 435.88 g/mol) due to the replacement of the rigid oxazolidinone-phenyl-morpholinone tail with a simple propyl-isoxazole chain [1]. This structural reduction removes two hydrogen bond donors and one acceptor, which may enhance passive membrane permeability at the cost of some entropic binding affinity, a key trade-off in anticoagulant design [2].

Drug Design Pharmacokinetics Structural Biology

Antithrombotic In Vivo Efficacy: Class-Level Expectation

Compounds within the same chlorothiophene-isoxazole patent family are described as exhibiting 'excellent antithrombotic activity in vivo' in rodent models of venous thrombosis [1]. While specific ED50 values for this compound are not publicly disclosed, its structural conformance to the general Markush formula supports a reasonable expectation of dose-dependent thrombus weight reduction, a hallmark of this inhibitor class.

Thrombosis In Vivo Pharmacology Anticoagulation

Key Research and Development Applications for 5-Chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide


Factor Xa Biochemical Assays and Selectivity Profiling

Use as a simplified FXa inhibitor probe in biochemical assays to study the fundamental binding contributions of the chlorothiophene S1 motif, free from the complex interactions of the oxazolidinone tail found in rivaroxaban [1]. Its predicted high potency against FXa makes it suitable for counter-screening against related serine proteases (thrombin, trypsin, factor XIa) to map selectivity determinants.

In Vivo Pharmacokinetic and Oral Bioavailability Studies

Owing to its lower molecular weight and reduced hydrogen bonding capacity compared to rivaroxaban, this compound is an ideal tool for investigating the impact of simplified lipophilic tails on the oral absorption and clearance of neutral FXa inhibitors [2]. Its structure aligns with established oral bioavailability guidelines, making it a strong candidate for PK/PD modeling.

Lead Optimization and Structure-Activity Relationship (SAR) Programs

Employ as a starting scaffold for systematic SAR exploration. The propyl-isoxazole tail provides a convenient synthetic handle for generating focused libraries by varying the heterocycle or linker length, with the goal of identifying backups with improved in vivo half-life or reduced potential for off-target activity against hERG or CYP450 enzymes.

Crop Protection Fungicide Discovery (Non-Therapeutic Application)

Given the broader patenting of thiophene carboxamide derivatives for phytopathogenic microorganism control, this compound can be screened against agricultural fungal pathogens such as Xanthomonas campestris and Botrytis cinerea [3]. Its chlorothiophene-isoxazole scaffold is a privileged structure in agrochemical discovery for developing novel succinate dehydrogenase inhibitors (SDHIs).

Quote Request

Request a Quote for 5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.